Methylene Glycol Bis(2,3-dibromopropyl) Ether

Descripción

BenchChem offers high-quality Methylene Glycol Bis(2,3-dibromopropyl) Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylene Glycol Bis(2,3-dibromopropyl) Ether including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,2-dibromo-3-(2,3-dibromopropoxymethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br4O2/c8-1-6(10)3-12-5-13-4-7(11)2-9/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQWOWBBMLWHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)OCOCC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503427 | |

| Record name | 1,2-Dibromo-3-[(2,3-dibromopropoxy)methoxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34446-11-2 | |

| Record name | 1,2-Dibromo-3-[(2,3-dibromopropoxy)methoxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An Overview of the Physicochemical Characteristics of Bis(2,3-dibromopropyl) formal

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physicochemical characteristics of Bis(2,3-dibromopropyl) formal. It is important to note that while the existence of this compound is confirmed in chemical databases, detailed experimental data and in-depth studies on its properties are not widely available in publicly accessible scientific literature. This document consolidates the available information to serve as a foundational reference.

Chemical Identity and Structure

Bis(2,3-dibromopropyl) formal, also recognized by its synonyms Formaldehyde bis(2,3-dibromopropyl) acetal and Methylene glycol bis(2,3-dibromopropyl) ether, is identified by the CAS number 34446-11-2 .[1][2] The formal designation indicates a central formaldehyde-derived methylene group bonded to two 2,3-dibromopropoxy groups.

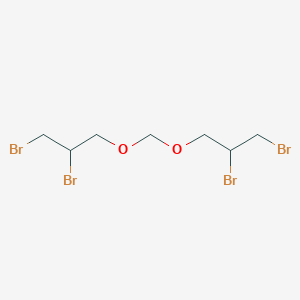

Based on its nomenclature, the chemical structure of Bis(2,3-dibromopropyl) formal can be depicted as follows:

Figure 1: Chemical structure of Bis(2,3-dibromopropyl) formal.

Tabulated Physicochemical Properties

The following table summarizes the available quantitative data for Bis(2,3-dibromopropyl) formal. It is important to approach this data with the understanding that it is sourced from chemical supplier databases and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source(s) |

| CAS Number | 34446-11-2 | [1][2] |

| Molecular Formula | C₇H₁₂Br₄O₂ | Inferred from name |

| Molecular Weight | 447.78 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 2.04 g/cm³ | [1] |

| Boiling Point | 220 °C at 7 mmHg | [1] |

| Refractive Index | 1.568 | [1] |

Synthesis and Analytical Methodologies

Synthesis

A generalized, hypothetical workflow for such a synthesis is presented below. It must be emphasized that this is a theoretical pathway and has not been experimentally validated from available sources.

Figure 2: Hypothetical synthesis workflow for Bis(2,3-dibromopropyl) formal.

Analytical Characterization

Specific experimental protocols for the analytical determination of Bis(2,3-dibromopropyl) formal are not described in the available literature. Standard analytical techniques for the characterization of organic compounds would be applicable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The ¹H NMR spectrum would be expected to show signals corresponding to the methylene protons of the formal group and the protons of the two 2,3-dibromopropyl chains.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely be characterized by strong C-O-C stretching vibrations characteristic of the acetal linkage, as well as C-H and C-Br stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, which could provide further structural confirmation.

Due to the absence of published spectral data, a detailed interpretation of expected spectra is not possible at this time.

Solubility, Safety, and Toxicity

Solubility

Quantitative solubility data for Bis(2,3-dibromopropyl) formal in various solvents is not available. Based on its structure as a halogenated ether, it is anticipated to have low solubility in water and good solubility in a range of organic solvents such as chlorinated hydrocarbons, ethers, and aromatic hydrocarbons.

Safety and Toxicity

There is a significant lack of publicly available information regarding the safety and toxicity of Bis(2,3-dibromopropyl) formal. No specific hazard symbols or detailed toxicological studies were identified in the conducted searches. As with any halogenated organic compound, and in the absence of specific data, it is prudent to handle this chemical with appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.

Conclusion

Bis(2,3-dibromopropyl) formal is a chemical entity with a confirmed identity and some basic listed physicochemical properties. However, a comprehensive understanding of this compound is hampered by the lack of detailed experimental data in the public domain. For researchers, scientists, and drug development professionals, this necessitates that any work with this compound would require initial, in-house characterization and safety evaluation. The information presented in this guide should be considered a starting point, and further experimental investigation is strongly recommended before any significant use of this compound.

References

-

IChem. CAS:34446-11-2|亚甲基乙二醇双(2,3-二溴丙基)酯. [online] Available at: [Link] [Accessed 14 February 2026].

-

LookChem. CAS 34446-11-2 | ÉTHER DE MÉTHYLÈNE GLYCOL BIS(2,3...). [online] Available at: [Link] [Accessed 14 February 2026].

Sources

Application Note: High-Purity Synthesis of Methylene Glycol Bis(2,3-dibromopropyl) Ether

Executive Summary

This protocol details the laboratory-scale synthesis of Methylene Glycol Bis(2,3-dibromopropyl) Ether, a critical intermediate in the production of brominated flame retardants and specialized cross-linking agents. Unlike industrial routes that may utilize crude mixtures, this application note focuses on a Two-Stage Convergent Synthesis designed for high purity (>98%) and structural integrity.

The method proceeds via the formation of Diallyl Formal followed by a controlled Electrophilic Bromination . This route minimizes the formation of regioisomeric byproducts and avoids the harsh conditions associated with direct acetalization of brominated alcohols, which often leads to elimination reactions.

Retro-Synthetic Analysis & Pathway

The synthesis is designed to avoid the handling of 2,3-dibromo-1-propanol, which is a potent mutagen and difficult to acetalize without degradation. Instead, we construct the ether backbone first (Step 1) and introduce the bromine atoms via low-temperature addition (Step 2).

Reaction Scheme (DOT Visualization)

Figure 1: Convergent synthesis pathway utilizing diallyl formal as the stable intermediate.

Phase 1: Synthesis of Diallyl Formal

Objective: Create the methylene bridge between two allyl groups. Principle: Acid-catalyzed acetalization with azeotropic water removal.

Reagents & Equipment

| Reagent | Equiv.[1][2][3] | Role |

| Allyl Alcohol | 2.5 | Reactant (Excess to drive equilibrium) |

| Paraformaldehyde | 1.0 | Carbon source for methylene bridge |

| p-Toluenesulfonic Acid (p-TsOH) | 0.01 | Acid Catalyst |

| Benzene or Cyclohexane | Solvent | Azeotropic agent for water removal |

Equipment: 3-neck RBF, Dean-Stark trap, Reflux condenser, Nitrogen inlet.

Protocol Steps

-

Setup: Charge a 1L 3-neck round-bottom flask with Paraformaldehyde (30.0 g, 1.0 mol) and Allyl Alcohol (145.0 g, 2.5 mol). Add Benzene (200 mL) and p-TsOH (1.0 g).

-

Reflux: Heat the mixture to reflux with vigorous stirring. The Dean-Stark trap will collect water generated by the condensation.

-

Monitoring: Continue reflux until water evolution ceases (approx. 4-6 hours). Theoretical water yield is ~18 mL.

-

Neutralization: Cool to room temperature (RT). Add solid Sodium Bicarbonate (

) to neutralize the catalyst. Stir for 30 mins. -

Purification: Filter off the solids. Fractional distillation of the filtrate is required.

-

Fraction 1: Benzene/Excess Allyl Alcohol (discard or recycle).

-

Fraction 2:Diallyl Formal (Product). Boiling Point: ~134-135°C at atmospheric pressure.

-

-

Yield: Expect 85-90% yield of a clear, colorless liquid.

Phase 2: Electrophilic Bromination

Objective: Saturate the double bonds with bromine to form the final ether. Critical Control Point: Temperature must be kept below 0°C to prevent allylic substitution (radical pathway) or ether cleavage.

Reagents & Equipment

| Reagent | Equiv.[1][3] | Role |

| Diallyl Formal (from Phase 1) | 1.0 | Substrate |

| Bromine ( | 2.05 | Halogenating agent (Slight excess) |

| Dichloromethane (DCM) | Solvent | Inert solvent, good solubility |

| 10% | Wash | Quench excess bromine |

Protocol Steps

-

Preparation: Dissolve Diallyl Formal (12.8 g, 0.1 mol) in anhydrous DCM (100 mL) in a 250 mL 3-neck flask equipped with a pressure-equalizing dropping funnel and a drying tube (

). -

Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of -5°C to 0°C .

-

Addition: Add Bromine (32.8 g, 0.205 mol) dropwise over 60 minutes.

-

Visual Cue: The solution will turn red-orange. The rate should be slow enough to dissipate heat; rapid addition can cause local overheating and byproduct formation.

-

-

Reaction: After addition, allow the mixture to stir at 0°C for 1 hour, then warm to RT for 30 minutes to ensure completion.

-

Quenching: Transfer the mixture to a separatory funnel. Wash with 10% Sodium Sulfite (

) solution until the organic layer fades from orange to colorless (indicates removal of excess -

Workup:

-

Wash with saturated

(50 mL). -

Wash with Brine (50 mL).

-

Dry organic layer over anhydrous

.

-

-

Isolation: Filter and concentrate under reduced pressure (Rotavap) at <50°C.

-

Note: The product is a viscous liquid. Do not overheat, as dehydrobromination is possible.

-

Analytical Validation & Quality Control

Expected Data

-

Appearance: Clear to pale yellow viscous liquid.[4]

-

Density: ~2.04 g/cm³.

-

Refractive Index:

~1.56.

QC Workflow (DOT Visualization)

Figure 2: Quality control decision tree for batch release.

NMR Interpretation (1H NMR, CDCl3)

-

4.8 ppm (s, 2H): Methylene bridge protons (

-

3.6 - 4.2 ppm (m, 10H): Overlapping multiplets corresponding to the propyl backbone protons (

-

Absence of: Olefinic protons (

5.0-6.0 ppm) confirms complete bromination.

Safety & Handling (HSE)

Hazard Class: Acute Toxicity (Oral/Inhalation), Skin Corrosive, Carcinogenicity (Suspected).

-

Bromine Handling:

is highly corrosive and volatile. All transfers must occur in a functioning fume hood. A sodium thiosulfate spill kit must be immediately available. -

Allyl Alcohol: A potent lachrymator and toxin. Avoid inhalation.

-

Product Toxicity: Halogenated ethers are potential alkylating agents. Treat the final product as a potential mutagen. Double-glove (Nitrile/Laminate) and use full skin protection.

References

-

Diallyl Formal Synthesis

-

Source: Kazantsev, O. A., et al. (2023). "Synthesis of diallyl acetals from allyl alcohol and paraformaldehyde." Izvestiya Akademii Nauk.[5] Seriya Khimicheskaya.

- Relevance: Provides the optimized acid-c

-

-

Bromination Mechanism & Safety

-

Source: Organic Chemistry Portal. "Wohl-Ziegler Reaction & Electrophilic Addition."

- Relevance: Differentiates between radical substitution (to be avoided) and electrophilic addition (desired)

-

-

Product Properties (CAS 34446-11-2)

-

General Protocol for Halogenated Ethers

Sources

- 1. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Methylene Glycol Bis(2,3-dibromopropyl) Ether 70.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mavmatrix.uta.edu [mavmatrix.uta.edu]

Procedure for using Bis(2,3-dibromopropyl) formal as a crosslinking agent

Application Note: Procedure for Using Bis(2,3-dibromopropyl) formal as a Crosslinking Agent

Part 1: Executive Summary & Technical Grounding

Bis(2,3-dibromopropyl) formal (DBPF) is a specialized bifunctional alkylating agent and flame retardant synergist. Unlike its phosphate analog (Tris-BP), DBPF features a formal (acetal) core flanked by two dibromopropyl groups. This unique structure offers dual functionality for material scientists and drug development professionals:

-

Radical Source (Flame Retardancy/Grafting): Under high-temperature or radical initiation, the carbon-bromine bonds undergo homolytic cleavage, allowing for grafting onto polyolefin backbones.

-

Electrophilic Crosslinker (Smart Materials): The terminal alkyl bromides act as electrophiles for nucleophilic substitution (

) with amines or thiols, creating stable networks. Crucially, the central formal linkage (

Chemical Identity:

-

IUPAC Name: 1,1'-[Methylenebis(oxy)]bis(2,3-dibromopropane)

-

CAS Number: 34446-11-2[1]

-

Molecular Formula:

[1] -

Molecular Weight: 447.78 g/mol [1]

-

Physical State: Clear to light yellow viscous liquid (

)[1]

Part 2: Safety & Handling (HSE Protocol)

CRITICAL WARNING: Do not confuse this compound with Tris(2,3-dibromopropyl) phosphate (Tris-BP, CAS 126-72-7), a known potent carcinogen. However, as a halogenated alkylating agent, DBPF must be handled with extreme caution.

-

Engineering Controls: All weighing and reactions must occur inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

Part 3: Mechanism of Action

The following diagram illustrates the two distinct pathways for using DBPF: Radical Grafting (for bulk polymers) and Nucleophilic Substitution (for hydrogels/bioconjugates).

Figure 1: Dual-mechanism reactivity map of Bis(2,3-dibromopropyl) formal. Pathway A utilizes radical chemistry for material modification; Pathway B utilizes alkylation for network formation with an acid-cleavable trigger.

Part 4: Experimental Protocols

Protocol A: Radical Crosslinking/Grafting (Polypropylene Matrix)

Target Audience: Material Scientists, Polymer Engineers Goal: Incorporate DBPF into a Polypropylene (PP) matrix to enhance flame retardancy and modify rheology.

Materials:

-

Polypropylene homopolymer (MFI ~12 g/10min )

-

Bis(2,3-dibromopropyl) formal (DBPF)

-

Dicumyl Peroxide (DCP) - Initiator

-

Antimony Trioxide (

) - Synergist (Optional)

Procedure:

-

Pre-Mixing:

-

Dry the PP pellets at 80°C for 4 hours.

-

Prepare a "masterbatch" blend in a high-speed mixer:

-

PP Pellets: 100 phr (parts per hundred resin)

-

DBPF: 3.0 – 6.0 phr (Liquid injection or pre-coated on pellets)

-

DCP: 0.1 – 0.3 phr (Critical control: Excess leads to degradation)

-

-

-

Reactive Extrusion:

-

Feed the mixture into a twin-screw extruder (

). -

Temperature Profile: Set zones to 170°C (Feed)

190°C -

Note: The temperature must be high enough to decompose DCP (

at 171°C) but low enough to prevent massive dehydrobromination of DBPF.

-

-

Grafting Mechanism:

-

DCP generates radicals that abstract hydrogen from the PP backbone.

-

DBPF grafts onto the backbone or crosslinks adjacent chains via bromine radical coupling, locking the flame retardant into the matrix.

-

-

Post-Processing:

-

Pelletize and injection mold test bars for LOI (Limiting Oxygen Index) testing.

-

Protocol B: Nucleophilic Crosslinking of Polyamines (Acid-Cleavable Hydrogels)

Target Audience: Drug Development, Biomaterials Researchers Goal: Synthesize a pH-sensitive hydrogel using DBPF to crosslink Polyethyleneimine (PEI) or Chitosan.

Materials:

-

Branched Polyethyleneimine (PEI, MW 25kDa)

-

Bis(2,3-dibromopropyl) formal (DBPF)

-

Solvent: Anhydrous Dimethylformamide (DMF) or Ethanol

-

Base: Triethylamine (TEA) or Potassium Carbonate (

)

Procedure:

-

Polymer Dissolution:

-

Dissolve 1.0 g of PEI in 10 mL of anhydrous DMF. Stir until clear.

-

Add 1.5 eq of TEA (relative to calculated crosslinking density) to scavenge HBr generated during the reaction.

-

-

Crosslinker Activation:

-

Dilute DBPF in 2 mL DMF.

-

Calculation: For a 10% crosslinking density, calculate moles of primary amines in PEI and add 0.05 molar equivalents of DBPF (since DBPF is tetra-functional regarding Br, but sterics often limit it to bi-functional bridging).

-

-

Crosslinking Reaction:

-

Add the DBPF solution dropwise to the PEI solution under vigorous stirring at 60°C.

-

Reaction Time: 12–24 hours under

atmosphere. -

Observation: The solution viscosity will increase significantly. If a solid gel forms, stop stirring.

-

-

Purification:

-

Dialyze the reaction mixture against distilled water (MWCO 3.5kDa) for 48 hours to remove unreacted DBPF, solvent, and salts.

-

Lyophilize (freeze-dry) to obtain the crosslinked polymer scaffold.

-

-

Validation (Acid Hydrolysis Test):

-

Incubate the gel in Acetate Buffer (pH 5.0) vs. PBS (pH 7.4) at 37°C.

-

Monitor mass loss over 24 hours. The formal bridge should hydrolyze in pH 5.0, leading to gel degradation (simulating endosomal release).

-

Part 5: Data Analysis & Characterization

| Technique | Parameter | Expected Outcome |

| FTIR Spectroscopy | C-Br Stretch | Appearance of bands at 500–600 |

| FTIR Spectroscopy | C-O-C-O-C Stretch | Distinct "Formal" bands at 1000–1200 |

| Gel Content | Soxhlet Extraction | |

| DSC | Shift in | |

| TGA | Thermal Stability | Two-step degradation: Early weight loss (Br release) followed by char formation. |

Part 6: Troubleshooting Guide

-

Issue: Polymer degrades/discolors during extrusion (Protocol A).

-

Cause: Temperature too high (

) causing dehydrobromination. -

Solution: Lower extruder temperature; increase screw speed to reduce residence time.

-

-

Issue: No gel formation (Protocol B).

-

Cause: DBPF hydrolysis or steric hindrance.

-

Solution: Ensure anhydrous solvents are used (water hydrolyzes the formal group prematurely). Increase reaction temperature to 70°C.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12585580, Methylene glycol bis(2,3-dibromopropyl) ether. Retrieved from [Link]

- Weil, E. D., & Levchik, S. V. (2009).Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publishers.

Sources

Handling and storage guidelines for Methylene Glycol Bis(2,3-dibromopropyl) Ether reagents

Application Note: Handling, Storage, and Stability Protocol for Methylene Glycol Bis(2,3-dibromopropyl) Ether

Abstract

This application note provides a rigorous technical framework for the handling, storage, and lifecycle management of Methylene Glycol Bis(2,3-dibromopropyl) Ether (CAS 34446-11-2). Also known as Bis(2,3-dibromopropyl) formal, this reagent contains the pharmacophore 2,3-dibromopropyl, a moiety associated with significant mutagenic potential and alkylating activity. This guide synthesizes toxicological caution with chemical stability requirements, specifically addressing the acid-sensitivity of the formal (acetal) linkage and the photosensitivity of carbon-bromine bonds.

Chemical Profile & Physical Characterization

Before handling, operators must verify the reagent identity.[1] The nomenclature "Methylene Glycol Ether" refers to the acetal linkage formed between formaldehyde and 2,3-dibromopropanol.

| Property | Specification |

| Chemical Name | Methylene Glycol Bis(2,3-dibromopropyl) Ether |

| Synonyms | Formaldehyde Bis(2,3-dibromopropyl Acetal); Bis(2,3-dibromopropyl) formal |

| CAS Number | 34446-11-2 |

| Molecular Formula | C |

| Molecular Weight | 447.79 g/mol |

| Physical State | Viscous liquid (Colorless to pale yellow) |

| Solubility | Soluble in DCM, Chloroform, Toluene; Insoluble in Water |

| Structural Alert | Alkylating Agent: Contains bis-electrophilic sites capable of cross-linking DNA.[2][3] |

Health, Safety, and Environment (HSE) Assessment

2.1 Toxicological Mechanism (The "Why" behind the Safety) The handling protocols in this guide are dictated by the specific toxicity of the 2,3-dibromopropyl group. Research into structurally related compounds, such as Tris(2,3-dibromopropyl) phosphate (Tris-BP), indicates that these moieties are metabolically activated (via Cytochrome P450) into reactive epoxides (2-bromoacrolein intermediates) [1].

-

Genotoxicity: These electrophilic intermediates can covalently bind to DNA, causing mutations. Therefore, this reagent must be handled as a suspected carcinogen/mutagen .

-

Skin Absorption: Organobromides are lipophilic and can readily penetrate the dermal barrier.

2.2 Personal Protective Equipment (PPE) Matrix

| PPE Category | Recommendation | Rationale |

| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Prevent inhalation of aerosols or volatile hydrolysis products (HBr/Formaldehyde). |

| Hand Protection | Double Gloving Required: Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or Viton® | Halogenated ethers can permeate standard latex or thin nitrile rapidly. Laminate offers >4hr breakthrough time. |

| Eye Protection | Chemical Splash Goggles | Face shield required if dispensing volumes >50 mL to prevent splash-back. |

| Body | Tyvek® Lab Coat + Apron | Standard cotton coats absorb liquids; Tyvek repels organic spills. |

Storage Architecture

The stability of Methylene Glycol Bis(2,3-dibromopropyl) Ether is compromised by two primary factors: Hydrolysis (due to the acetal linkage) and Photolysis (due to the C-Br bonds).

The Storage Triangle

-

Temperature: Store at 2°C to 8°C . While the neat liquid is stable at room temperature short-term, refrigeration retards the slow elimination of HBr, which can autocatalyze decomposition.

-

Atmosphere: Anhydrous/Inert. The container must be purged with Argon or Nitrogen after every use. Moisture ingress triggers the hydrolysis of the central formaldehyde acetal.

-

Light: Amber Glass. UV light cleaves C-Br bonds, generating free radicals that discolor the reagent (yellowing) and lower purity.

Container Material Compatibility

-

Recommended: Borosilicate Glass (Amber), Teflon (PTFE), Fluorinated HDPE.

-

Forbidden: Standard Polyethylene (LDPE) – long-term storage leads to plasticizer leaching and container embrittlement due to the halogenated solvent nature of the reagent.

-

Forbidden: Metal containers (Iron/Aluminum) – risk of Lewis-acid catalyzed degradation.

Operational Protocol: Handling & Aliquoting

This workflow ensures operator safety and reagent integrity.[4]

Step 1: Preparation

-

Equip PPE (Double gloves, goggles).[1]

-

Turn on Fume Hood and verify airflow.

-

Prepare a waste container specifically for "Halogenated Organic Waste."

Step 2: Equilibrating

-

Remove the reagent from 4°C storage.

-

Critical: Allow the sealed bottle to reach room temperature (approx. 30 mins) before opening. Opening a cold bottle introduces condensation, which will hydrolyze the acetal linkage (see Diagram 1 below).

Step 3: Dispensing

-

Use glass pipettes or syringes with stainless steel needles. Avoid plastic serological pipettes which may dissolve or leach.

-

If weighing, use a closed weighing boat or tared flask. Do not leave the liquid exposed on an open balance pan outside the hood.

Step 4: Re-sealing

-

Wipe the bottle threads with a dry Kimwipe.

-

Backfill the headspace with Nitrogen or Argon gas (low pressure).

-

Seal tightly with a Parafilm overwrap.

Step 5: Decontamination

-

Wipe the work surface with a 10% sodium thiosulfate solution (to neutralize potential active bromine species) followed by ethanol.

Visualizing the Stability Risk

The following diagram illustrates why moisture control is critical for this specific reagent. The central methylene glycol (acetal) linkage is susceptible to acid-catalyzed hydrolysis, which destroys the reagent.

Figure 1: Degradation pathways showing the necessity of anhydrous (top path) and dark (bottom path) storage conditions.

Emergency Response & Waste Disposal

5.1 Spill Management

-

Minor Spill (<10 mL):

-

Major Spill: Evacuate the lab. Contact EHS. Requires SCBA (Self-Contained Breathing Apparatus) due to potential HBr off-gassing.

5.2 Disposal

-

Method: High-temperature incineration with flue gas scrubbing.

-

Prohibition: Never dispose of down the sink. This compound is toxic to aquatic life and persistent.

-

Classification: Halogenated Organic Solvent Waste.

References

-

National Toxicology Program (NTP). (2016). Toxicology Studies of Tetrabromobisphenol A-bis(2,3-dibromopropyl ether). Technical Report Series 584. Retrieved from [Link]

- Note: This reference establishes the toxicity profile of the 2,3-dibromopropyl ether moiety.

-

PubChem. (n.d.). Compound Summary: Methylene Glycol Bis(2,3-dibromopropyl) Ether (CAS 34446-11-2).[2][6][7][8] National Library of Medicine. Retrieved from [Link]

-

Blum, A., & Ames, B. N. (1977).[9] Flame-Retardant Additives as Possible Cancer Hazards.[9] Science, 195(4273), 17-23. Retrieved from [Link]

- Note: Seminal paper establishing the mutagenicity of bromin

-

ECHA (European Chemicals Agency). (n.d.).[3] Substance Information: Organobromine Compounds. Retrieved from [Link]

Sources

- 1. ipo.rutgers.edu [ipo.rutgers.edu]

- 2. Methylene Glycol Bis(2,3-dibromopropyl) Ether | CymitQuimica [cymitquimica.com]

- 3. Tetrabromobisphenol A bis(2,3-dibromopropyl ether) | C21H20Br8O2 | CID 62753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 5. LCSS: BROMINE [web.stanford.edu]

- 6. Methylene Glycol Bis(2,3-dibromopropyl) Ether | 34446-11-2 | TCI EUROPE N.V. [tcichemicals.com]

- 7. pure-synth.com [pure-synth.com]

- 8. scbt.com [scbt.com]

- 9. Tris(2,3-dibromopropyl) phosphate - Wikipedia [en.wikipedia.org]

Polymerization techniques involving Bis(2,3-dibromopropyl) formal monomers

Application Note: Advanced Polymerization & Encapsulation Protocols for Bis(2,3-dibromopropyl) Formal

Executive Summary

Bis(2,3-dibromopropyl) formal (BDDP-Formal) is a highly effective brominated flame retardant (BFR) utilized primarily in styrene-butadiene rubber (SBR), polystyrene, and polyurethane foams. Unlike reactive flame retardants (e.g., brominated alcohols) that chemically bond to the polymer chain, BDDP-Formal is an additive flame retardant .

This presents a critical challenge in material science: Migration (Blooming). Over time, low-molecular-weight additives migrate to the surface, degrading mechanical properties and reducing fire safety.

This guide details three advanced polymerization techniques to solve this issue:

-

Microencapsulation via In-Situ Polymerization: Creating a melamine-formaldehyde shell around BDDP-Formal to prevent leaching.

-

Matrix-Locked Bulk Polymerization: Optimizing radical flux during the polymerization of High-Impact Polystyrene (HIPS) in the presence of BDDP-Formal.

-

Synthesis of Polymeric Analogs: A novel route involving the cyclopolymerization of diallyl formal followed by bromination to create a non-migrating polymeric variant.

Safety & Handling (Critical)

-

Toxicity: Bis(2,3-dibromopropyl) formal is structurally related to TRIS (a known mutagen). Handle as a potential carcinogen.

-

PPE: Full-face respirator (P100 cartridges), Viton® gloves, and Tyvek® suit required during synthesis.

-

Waste: All aqueous waste from microencapsulation must be treated as hazardous halogenated waste.

Protocol A: Microencapsulation via In-Situ Polymerization[2]

Objective: To encapsulate liquid BDDP-Formal within a rigid Melamine-Formaldehyde (MF) shell. This converts the viscous liquid into a free-flowing powder that is easily dispersed and resistant to migration.

Mechanism

The process relies on an oil-in-water (O/W) emulsion. The BDDP-Formal acts as the hydrophobic core. Melamine and formaldehyde prepolymers are soluble in the water phase but, upon acid catalysis, crosslink and precipitate specifically at the oil-water interface, forming a "core-shell" structure.

Materials

-

Core: Bis(2,3-dibromopropyl) formal (98% purity).

-

Shell Precursors: Melamine, Formaldehyde (37% aq. solution).

-

Emulsifier: Styrene-Maleic Anhydride (SMA) copolymer (hydrolyzed) or Sodium Dodecyl Benzene Sulfonate (SDBS).

-

Catalyst: Triethanolamine (TEA) for pH adjustment; Citric Acid for curing.

Step-by-Step Protocol

-

Preparation of Pre-polymer:

-

Mix Melamine (6.3 g) and Formaldehyde (13.5 g) in 30 mL distilled water.

-

Adjust pH to 8.5 using TEA.

-

Stir at 70°C for 30 minutes until the solution becomes clear (formation of methylol melamine).

-

-

Emulsification (The Critical Step):

-

Dissolve SMA copolymer (1.0 g) in 100 mL water (pH adjusted to 4.0-5.0).

-

Add BDDP-Formal (40 g) slowly while stirring at 3000-5000 RPM using a high-shear homogenizer.

-

Target: Stable emulsion with droplet size 5–10 μm.

-

-

Encapsulation (Shell Formation):

-

Reduce stirring speed to 500 RPM (paddle stirrer).

-

Slowly add the MF pre-polymer solution to the emulsion.

-

Adjust system pH to 4.0 using Citric Acid solution.

-

Observation: The solution will turn milky white as the shell precipitates.

-

-

Curing:

-

Raise temperature to 75°C.

-

Maintain agitation for 3 hours to ensure full crosslinking of the shell.

-

-

Isolation:

-

Cool to room temperature.

-

Filter the microcapsules and wash 3x with water and 1x with ethanol (to remove surface oil).

-

Dry in a vacuum oven at 50°C.

-

Data Analysis: Encapsulation Efficiency

| Parameter | Target Value | Method of Verification |

| Yield | > 92% | Gravimetric analysis |

| Core Content | 75-85% | TGA (Weight loss at shell rupture temp) |

| Shell Thickness | 0.5 - 1.0 μm | SEM (Cross-section) |

| Leaching Rate | < 1% after 100h | Soxhlet extraction (Acetone) |

Protocol B: Incorporation into HIPS via Bulk Polymerization

Objective: To polymerize Styrene and Polybutadiene (PB) in the presence of BDDP-Formal without inhibiting the radical chain reaction.

Challenge: Brominated compounds can act as chain transfer agents, potentially lowering the molecular weight of the HIPS matrix or causing "poisoning" of the catalyst.

Reaction Engineering

-

Initiator System: Use a bifunctional peroxide (e.g., 1,1-Di(tert-butylperoxy)cyclohexane) to maintain high radical flux despite transfer reactions.

-

Phase Inversion: The BDDP-Formal partitions into the styrenic phase. We must ensure it does not destabilize the rubber particles during the phase inversion of HIPS.

Step-by-Step Protocol

-

Feed Preparation:

-

Dissolve Polybutadiene rubber (6 wt%) in Styrene monomer (80 wt%).

-

Add BDDP-Formal (12 wt%) and Antimony Trioxide synergist (2 wt%).

-

Note: High shear mixing is required to disperse the Antimony Trioxide.

-

-

Pre-Polymerization:

-

Heat reactor to 110°C.

-

Initiate with 300 ppm Benzoyl Peroxide (BPO).

-

Agitate at 100 RPM.

-

Critical Point: Continue until 30% conversion (Phase Inversion Point). The mixture transitions from Rubber-continuous to Polystyrene-continuous.

-

-

Suspension Finish (Optional but Recommended):

-

To control heat dissipation (exotherm), disperse the viscous prepolymer into water containing Polyvinyl Alcohol (PVA) stabilizer.

-

Raise temperature to 130°C and add finish initiator (e.g., TBPB).

-

-

Devolatilization:

-

Remove residual styrene monomer under vacuum. BDDP-Formal has a high boiling point (>200°C) and will remain in the polymer matrix.

-

Protocol C: Synthesis of Polymeric Analogs (The "Precursor" Route)

Objective: Instead of using BDDP-Formal as an additive, synthesize a polymeric version. This involves the cyclopolymerization of Diallyl Formal followed by bromination.

Why? Polymeric FRs do not migrate, are non-toxic (too large to penetrate cell membranes), and offer permanent fire resistance.

Workflow Visualization

Figure 1: Synthetic pathway for creating a polymeric analog of BDDP-Formal via cyclopolymerization.

Detailed Methodology

-

Cyclopolymerization of Diallyl Formal:

-

Reagents: Diallyl formal (1.0 M in Benzene). Note: Low concentration favors cyclization over crosslinking.

-

Initiator: AIBN (2 mol%).

-

Conditions: Reflux at 80°C for 24 hours under Nitrogen.

-

Mechanism: The radical attacks one allyl group, then cyclizes intramolecularly to the second allyl group before propagating. This prevents the formation of an insoluble crosslinked gel.

-

Purification: Precipitate into Methanol. Result is a soluble white powder.

-

-

Post-Polymerization Bromination:

-

Dissolve Poly(diallyl formal) in Dichloromethane (DCM).

-

Add Bromine (

) dropwise at 0°C until a persistent orange color remains. -

Neutralize excess bromine with Sodium Bisulfite solution.

-

Precipitate the final brominated polymer in Ethanol.

-

Result: A polymeric chain containing the exact 2,3-dibromopropyl formal structure in every repeating unit. This material can be blended with HIPS or ABS with zero migration .

References

-

Matsumoto, A., et al. (2000). "Cyclopolymerization of Diallyl Formal: Control of Intramolecular Cyclization vs. Intermolecular Crosslinking." Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Weil, E. D., & Levchik, S. V. (2009). "Flame Retardants for Polystyrene and Styrenic Copolymers." Journal of Fire Sciences. Link

-

Li, B., et al. (2012). "Microencapsulation of Flame Retardants: Preparation and Application in Polymers." Polymer Degradation and Stability. Link

-

U.S. EPA. (2015). "Flame Retardants in Printed Circuit Boards: Product and Hazard Assessment." EPA 744-R-15-001. Link

-

Zhang, S., & Horrocks, A. R. (2003). "A Review of Flame Retardant Polypropylene Fibres." Progress in Polymer Science. Link

Optimizing reaction temperature for Bis(2,3-dibromopropyl) ether derivatives

Technical Support Center: Bis(2,3-dibromopropyl) Ether Derivatives Topic: Thermal Optimization & Reactivity Control Current Status: Online | Agent: Senior Application Scientist

Overview: The Thermal-Kinetic Paradox

Welcome to the technical guide for handling Bis(2,3-dibromopropyl) ether (BDPE) and its derivatives (e.g., TBBPA-DBPE).

The Core Challenge: Researchers often view this molecule as a simple alkyl halide, expecting standard

-

Steric Hindrance: The secondary bromine at the C2 position hinders nucleophilic attack, requiring higher temperatures to drive reaction kinetics.

-

Elimination Susceptibility: The vicinal arrangement makes the molecule extremely prone to dehydrobromination (

) or debromination (reversion to alkene), which are entropically favored at those same higher temperatures.

This guide provides the precise thermal windows to navigate this instability.

Module 1: The Thermal Landscape (Theory & Safety)

Before initiating any reaction, you must map your operating temperature against the stability profile of the 2,3-dibromopropyl moiety.

Critical Temperature Thresholds

| Temperature Range | Dominant Mechanism | Outcome | Status |

| 0°C – 25°C | Kinetic Control | Stable. Ideal for storage and initial mixing. Reaction rates for substitution are negligible. | ✅ Safe |

| 40°C – 75°C | The "Sweet Spot." Sufficient energy to overcome steric activation barriers for nucleophilic substitution without triggering rapid elimination. | 🎯 Optimal | |

| 80°C – 110°C | Transition Zone. Elimination (HBr loss) begins to compete with substitution. Yields drop; byproducts (vinyl bromides) appear. | ⚠️ Caution | |

| > 120°C | Thermal Degradation | Failure Mode. Rapid dehydrohalogenation. Darkening of reaction mixture ( | ❌ Critical |

Module 2: Troubleshooting Guides (Q&A)

Scenario A: Functionalizing the Bromine Groups ( Reactions)

User Intent: You are trying to react the dibromopropyl group with an amine, phenoxide, or thiol.

Q1: My reaction is stalling at 50°C. Should I increase the temperature to reflux (110°C+)?

A: Absolutely not.

Raising the temperature above 100°C will shift the mechanism from Substitution (

-

The Problem: The secondary bromine is sterically hindered.

-

The Fix: Do not add heat; add catalysis . Switch to Phase Transfer Catalysis (PTC) using TBAB (Tetrabutylammonium bromide) or Aliquat 336. This increases the effective concentration of the nucleophile in the organic phase, allowing the reaction to proceed at 60–70°C.

-

Reference: PTC lowers activation energy, preserving the integrity of heat-sensitive vicinal dihalides [1, 4].

Q2: The reaction mixture turned dark brown/black. What happened? A: You have triggered thermal dehydrobromination . The color comes from the formation of conjugated double bonds (vinyl bromides) and potentially free elemental bromine/HBr.

-

Cause: Temperature exceeded 120°C or strong base was added too quickly, creating localized "hot spots."

-

Troubleshooting: Check your base. If using KOH/NaOH, ensure it is not in high concentration relative to the substrate. Use carbonate bases (

) which are milder, or control the exotherm strictly.

Scenario B: Synthesis of the Ether Scaffold

User Intent: You are synthesizing TBBPA-bis(2,3-dibromopropyl) ether from TBBPA-bis(allyl) ether and Bromine.[1]

Q3: During bromination, I see a drop in yield and "oily" impurities. My bath is at 40°C. A: Your temperature is too high for the addition step. Bromination of the allyl group is an exothermic addition. At 40°C, you risk allylic substitution (radical mechanism) or immediate elimination of the product.

-

Protocol Adjustment:

-

Cool the reactor to 0°C – 5°C .

-

Add

dropwise to control the exotherm. -

Only allow the reaction to warm to Room Temperature (25°C) after addition is complete to ensure conversion.

-

-

Mechanism: Low temperature favors the anti-addition mechanism (formation of the bromonium ion), yielding the desired vicinal dibromide [2].

Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation of the reaction pathway based on thermal input. Note how high temperature leads to the "Dead End" of elimination.

Figure 1: Thermal bifurcation pathway. Green path represents the optimized substitution window; Red path indicates thermal degradation via elimination.

Module 4: Standardized Optimization Protocol

Use this workflow to determine the maximum safe temperature for your specific derivative.

The "Thermal Gradient" Method:

-

Setup: Prepare 4 small-scale vials (5mL) with your specific reactants (Ether + Nucleophile + Solvent).

-

Gradient: Set heating blocks to 40°C, 60°C, 80°C, and 100°C .

-

Sampling: Take aliquots at T=1h and T=4h.

-

Analysis (HPLC/TLC):

-

Look for the Product Peak .

-

Look for Vinyl Bromide (usually elutes earlier/later depending on column, distinct UV shift due to conjugation).

-

-

Decision Matrix:

-

High Conversion / No Vinyl Bromide:Safe.

-

Low Conversion / No Vinyl Bromide:Increase T or Add Catalyst.

-

Any Vinyl Bromide:STOP. Temperature is too high.

-

References

-

Phase-Transfer-Catalyzed Alkylation of Hydantoins. National Institutes of Health (NIH). [Link] (Validates the use of PTC to lower reaction temperatures and avoid elimination in hindered substrates.)

-

Tetrabromobisphenol A bis(2,3-dibromopropyl ether) Synthesis & Properties. ChemicalBook / PubChem. [Link] (Provides physical property data, melting points, and synthesis pathways for the core ether.)

-

Substitution vs. Elimination in Alkyl Halides. University of Calgary, Chemistry Dept. [Link] (Authoritative grounding on the thermodynamic competition between SN2 and E2 mechanisms at elevated temperatures.)

-

Phase Transfer Catalysis: Mechanism and Industrial Applications. ACS GCI Pharmaceutical Roundtable. [Link] (Detailed guide on using PTC to enable nucleophilic substitution at lower temperatures.)

Sources

Addressing solubility issues of CAS 34446-11-2 in aqueous systems

Welcome to the technical support center for CAS 34446-11-2, scientifically known as 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, or MTS.[1] This guide is designed for researchers, scientists, and drug development professionals who use the MTS assay to assess cell viability, proliferation, and cytotoxicity. Here, we address common challenges, with a special focus on issues related to solubility—both of the MTS reagent itself and of test compounds—that can arise during experimental workflows.

Part 1: Fundamentals of the MTS Assay

Q1: What is MTS and how does it work to measure cell viability?

MTS is a second-generation tetrazolium salt that is reduced by viable, metabolically active cells to a colored formazan product.[2] The core principle of the assay lies in the activity of cellular dehydrogenases and reductases, primarily using NADH and NADPH as cofactors, which are indicative of metabolic health.[2]

Unlike its predecessor, MTT, which forms a water-insoluble purple formazan requiring a separate solubilization step, MTS is designed to produce a formazan product that is directly soluble in aqueous cell culture medium.[2][3][4] This key feature simplifies the assay protocol into a homogeneous, "add-mix-measure" format, making it highly suitable for high-throughput screening.[2][5]

The reduction of MTS is enhanced by an intermediate electron acceptor, such as phenazine ethyl sulfate (PES) or phenazine methosulfate (PMS).[3][6] These reagents can penetrate the cell membrane, accept electrons from intracellular NAD(P)H, and then exit the cell to reduce the extracellular MTS, generating the colored formazan.[3][6] The quantity of this soluble formazan, measured by absorbance around 490 nm, is directly proportional to the number of viable cells in the culture.[7][8][9]

Part 2: MTS Reagent Preparation and Handling (CAS 34446-11-2)

This section focuses on the proper preparation of the MTS stock solution to avoid solubility problems from the outset. While MTS is classified as a water-soluble tetrazolium salt, its solubility is lower than that of MTT, and careful preparation is critical.[3][6]

Q2: I'm having trouble dissolving the MTS powder. What is the correct procedure for preparing the stock solution?

Difficulty in dissolving MTS powder is a common issue that can almost always be resolved by following a validated protocol. The key factors are the choice of solvent, pH, and proper storage. A standard concentration for the MTS stock solution is 2 mg/mL.[3]

Experimental Protocol: Preparation of 2 mg/mL MTS Solution

Here is a step-by-step methodology for preparing the MTS reagent:

-

Select Solvent: Use Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, as the solvent.[3][6]

-

Weigh and Add: In a light-protected container (e.g., an amber bottle or a tube wrapped in foil), add the appropriate amount of MTS powder to the DPBS to achieve a 2 mg/mL concentration.

-

Dissolve: Mix thoroughly. If needed, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[10] The final solution should be clear and golden-yellow.[3][8]

-

pH Adjustment (Critical Step): Measure the pH of the solution. The optimal pH for MTS stability and function is between 6.0 and 6.5.[3][10] If the pH is higher, adjust it downwards using 1N HCl.[3][10] This step is crucial, as an elevated pH can lead to spontaneous reduction of the tetrazolium salt, increasing background absorbance.[6]

-

Sterilization: Filter-sterilize the solution through a 0.2 µm filter into a new sterile, light-protected container.[3][6][8]

-

Storage: Proper storage is essential to maintain reagent integrity.

MTS Reagent Preparation Workflow

Caption: Workflow for preparing a stable 2 mg/mL MTS stock solution.

Q3: Do I need to prepare the electron acceptor (PMS/PES) separately?

Yes, the electron acceptor is typically prepared and stored separately from the MTS solution, and then combined just before use to create the final "MTS working solution."

-

Combined Solution Stability: Some commercial kits supply a premixed, stabilized solution of MTS and an electron coupler.[11] However, if preparing from powders, it is best practice to mix them immediately before adding to the assay plate.[10] A common protocol involves mixing the MTS and PMS solutions in a 20:1 ratio.[9]

-

Storage of Combined Solution: If you do mix the entire batch of MTS and PMS, this combined solution should be stored at -20°C.[10] Do not store the combined solution at 4°C for extended periods.[10]

| Reagent Component | Recommended Solvent | Stock Concentration | Storage (Stock) |

| MTS Powder | DPBS, pH 6.0-6.5 | 2 mg/mL | -20°C (long-term) or 4°C (short-term) |

| PES/PMS Powder | MTS Solution or DPBS | Varies by supplier | -20°C |

Part 3: Troubleshooting Guide for the MTS Assay

Unexpected results in an MTS assay, such as low signal or high background, can sometimes be misinterpreted as a solubility issue. This guide provides a systematic approach to troubleshooting.

Q4: My absorbance readings are very low, even with a high cell density. Is the MTS not working?

Low absorbance suggests insufficient formazan production. Before concluding the reagent is faulty, consider these common causes:

-

Low Cell Metabolism: The assay measures metabolic activity, not just cell count. Cells that are quiescent, senescent, or stressed may have reduced dehydrogenase activity, leading to a weak signal. Ensure your cells are in the logarithmic growth phase.

-

Insufficient Incubation Time: Formazan production is time-dependent.[6] A typical incubation period is 1 to 4 hours.[3][8] If the signal is low, you can try extending the incubation time, but be aware that prolonged exposure to the MTS reagent can be cytotoxic.[6][12]

-

Sub-optimal Cell Seeding Density: Too few cells will naturally produce a low signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line where the absorbance signal is linear with the cell number.[7][13]

-

Reagent Degradation: Ensure the MTS reagent was stored correctly (protected from light). Exposure to light can degrade the compound.[6]

Q5: My background absorbance (no-cell control) is unacceptably high. What's causing this?

High background absorbance indicates that MTS is being reduced non-enzymatically, which can obscure the signal from the cells.

-

Chemical Interference: Components in your test compound or even the culture medium can directly reduce MTS.[12] Reducing agents like ascorbic acid or compounds with sulfhydryl groups are known culprits.[12][14] To check for this, run a control well with your test compound in medium without cells.[6]

-

Phenol Red Interference: The phenol red indicator in many culture media can interfere with absorbance readings at 490-570 nm.[13] Consider using a phenol red-free medium during the MTS incubation step to mitigate this.[15]

-

Contamination: Bacterial or fungal contamination can reduce MTS and generate a strong false-positive signal.[13] Always inspect your plates for signs of contamination under a microscope.

-

Light Exposure and pH: As mentioned, extended exposure of the MTS reagent to light or an elevated pH in the culture medium can cause spontaneous reduction and increase background.[6]

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common MTS assay issues.

Part 4: Advanced Topics & FAQs

Q6: My test compound has poor aqueous solubility and precipitates in the culture medium. How does this affect the MTS assay?

This is a critical issue in drug development and can severely compromise your results.

-

Light Scattering: Precipitated compound particles will scatter light, leading to artificially high absorbance readings that are not related to cell viability.[16] You can check for this by measuring absorbance at a wavelength outside the formazan's peak, such as >600 nm.

-

Inaccurate Dosing: If the compound precipitates, the actual concentration exposed to the cells is unknown and lower than intended, leading to an underestimation of its potency.

-

Cell Stress: The precipitate itself can cause physical stress or cytotoxic effects on the cells, unrelated to the compound's pharmacological activity.

Mitigation Strategies:

-

Determine Solubility Limit: First, determine the kinetic solubility of your compound in the final assay medium.[16] A simple way is to prepare serial dilutions and visually inspect for precipitation or measure turbidity with a plate reader.[16] Do not test concentrations above the solubility limit.

-

Use a Co-Solvent: Dimethyl sulfoxide (DMSO) is a common solvent used to dissolve hydrophobic compounds.[17] However, the final concentration of DMSO in the culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[13] Always include a solvent control (medium + same concentration of DMSO without the test compound) in your experiment.

-

Explore Formulation Technologies: For lead compounds with persistent solubility issues, consider formulation strategies such as using cyclodextrins or lipid-based delivery systems, though these will require significant validation.

Q7: Are there alternatives to the MTS assay if I continue to face interference issues?

Yes. If your compound directly interacts with MTS or if you suspect metabolic interference, using an orthogonal assay that measures a different aspect of cell health is a scientifically robust approach.[12]

| Assay Type | Principle | Advantages |

| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels via a luciferase reaction, indicating metabolically active cells.[5][18] | Highly sensitive, rapid "add-mix-measure" protocol, less prone to interference from colored compounds.[5][19] |

| Protease Viability Assays (e.g., CellTiter-Fluor™) | Measures the activity of a conserved, stable protease released from dead cells or a live-cell protease activity.[5][19] | Good for multiplexing with other assays; less toxic to cells, allowing for real-time measurements.[5] |

| Resazurin-Based Assays (e.g., AlamarBlue®) | Resazurin (blue) is reduced by viable cells to the fluorescent resorufin (pink).[18][19] | Rapid, sensitive, and cost-effective; cells remain intact for further analysis.[18][19] |

References

-

Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

-

BenchSci. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]

-

Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

-

Roehm, N. W., et al. (2018). Inaccuracies in MTS Assays: Major Distorting Effects of Medium, Serum Albumin, and Fatty Acids. Taylor & Francis Online. Retrieved from [Link]

-

Aghajanpour, S., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Retrieved from [Link]

-

ISCA. (2025, April 23). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

Elabscience. (n.d.). MTS Cell Proliferation Assay Kit. Retrieved from [Link]

-

Interchim. (n.d.). Water Soluble Tetrazolium Salts (WSTs). Retrieved from [Link]

-

MDPI. (2021, March 15). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. Retrieved from [Link]

-

ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

-

ResearchGate. (2015, March 29). What is the solubility of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide). Retrieved from [Link]

-

Jove. (n.d.). MTS assay in A549 cells. Retrieved from [Link]

-

Ishiyama, M., et al. (1993). A New Sulfonated Tetrazolium Salt That Produces a Highly Water-Soluble Formazan Dye. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

-

ScienceOpen. (1991). 5-(3-carboxymethoxyphenyl)-2-(4,5-dimethylthiazolyl)-3-(4-sulfophenyl)tetrazolium, inner salt (MTS) and related analogs.... Retrieved from [Link]

-

Chemister.ru. (n.d.). Properties of perfluorohexane. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium. Retrieved from [Link]

-

ASM Journals. (2021, September 22). Improved Formazan Dissolution for Bacterial MTT Assay. Retrieved from [Link]

-

PubChem. (n.d.). Perfluorohexane. Retrieved from [Link]

-

ResearchGate. (2015, July 9). How can I increase the solubility of a compound for an MTT assay?. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of C11H10O2 (CAS 38446-98-9). Retrieved from [Link]

-

Stanford University. (n.d.). Properties of Organic Compounds: data fields and field descriptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, November 2). E3: Solubility Constants for Compounds at 25°C. Retrieved from [Link]

Sources

- 1. 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | C20H17N5O6S2 | CID 2762693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 5. Is Your MTT Assay the Right Choice? [worldwide.promega.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. iscaconsortium.org [iscaconsortium.org]

- 8. broadpharm.com [broadpharm.com]

- 9. apexbt.com [apexbt.com]

- 10. worldwide.promega.com [worldwide.promega.com]

- 11. materialneutral.info [materialneutral.info]

- 12. Is Your MTT Assay the Right Choice? [promega.kr]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]

- 19. blog.quartzy.com [blog.quartzy.com]

Stability of Methylene Glycol Bis(2,3-dibromopropyl) Ether under UV exposure

Welcome to the technical support guide for Methylene Glycol Bis(2,3-dibromopropyl) Ether (CAS: 34446-11-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound's stability under ultraviolet (UV) exposure. As a brominated flame retardant (BFR), its behavior under photolytic stress is critical for assessing its environmental fate, experimental integrity, and potential for generating unintended byproducts.

I. Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to rapidly diagnose and resolve common challenges.

Question 1: After exposing my aqueous solution of Methylene Glycol Bis(2,3-dibromopropyl) Ether to a UV source, I observed a change in pH and the formation of a slight precipitate. What is the likely cause?

Answer: This is a strong indicator of photodegradation. The carbon-bromine (C-Br) bond is susceptible to cleavage upon absorption of UV energy, which is a common characteristic among organobromine compounds.[1]

-

pH Change: The primary degradation pathway likely involves the homolytic cleavage of C-Br bonds, creating bromine radicals (Br•). These radicals can abstract hydrogen atoms from surrounding molecules (including water or the parent compound) to form hydrogen bromide (HBr), a strong acid, which will lower the pH of your unbuffered solution.

-

Precipitation: Methylene Glycol Bis(2,3-dibromopropyl) Ether has low water solubility. The degradation products formed may be even less soluble than the parent compound, leading to their precipitation out of the aqueous solution. Studies on other polymeric BFRs have shown that UV treatment can alter the physical properties of the material.[2]

Expert Recommendation:

-

Monitor pH: Continuously monitor the pH of your solution during the experiment. A drop in pH is a useful real-time proxy for degradation.

-

Characterize the Precipitate: If possible, isolate and analyze the precipitate using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products.

Question 2: My LC-MS analysis shows a rapid decrease in the parent compound peak and the appearance of multiple new, unidentified peaks after UV irradiation. How can I identify these new compounds?

Answer: The appearance of new peaks confirms the formation of degradation byproducts. Given the structure of the parent compound, you are likely observing a mixture of debrominated molecules and smaller fragments. Studies on similar BFRs under UV exposure have identified dozens of different molecular formulas resulting from degradation.[3][4]

Causality & Identification Workflow:

-

Debromination: The most probable initial products are molecules that have lost one or more bromine atoms. In your mass spectrum, look for clusters of peaks with isotopic patterns characteristic of bromine, but with masses corresponding to the loss of Br (79/81 Da) and the addition of H (1 Da).

-

Fragmentation: The ether linkage (-CO-C-OC-) and the propyl chains can also cleave. This would result in smaller brominated and non-brominated molecules, such as brominated propanols, formaldehyde, or glycolic acid derivatives. The degradation of the ethylene glycol moiety, for instance, is known to produce intermediates like glycolaldehyde, oxalic acid, and formic acid.[5][6]

-

High-Resolution Mass Spectrometry (HRMS): Use an instrument like a qTOF-MS to obtain accurate mass measurements of the new peaks. This allows you to calculate possible molecular formulas for each degradation product.[2][3] This is a critical step in tentatively identifying the unknown compounds before confirming with standards, if available.

Logical Workflow for Product Identification

Caption: Workflow for identifying unknown degradation products.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the degradation of Methylene Glycol Bis(2,3-dibromopropyl) Ether under UV light?

The primary mechanism is photolysis, initiated by the cleavage of the C-Br bond, which has a lower bond dissociation energy compared to other bonds in the molecule (C-C, C-H, C-O).[1] The process can be summarized as follows:

-

Initiation: The parent molecule absorbs a photon of UV light, leading to the homolytic cleavage of a C-Br bond to form an organic radical and a bromine radical (Br•).

-

Propagation: The highly reactive bromine radical can abstract a hydrogen atom from another molecule, forming HBr and creating a new organic radical. This can initiate a chain reaction. The interaction of multiple halogen radicals can enhance the overall process.[7]

-

Further Reactions: The organic radicals can undergo further fragmentation, rearrangement, or react with oxygen (if present) to form a variety of smaller, oxygenated byproducts.

Proposed Photodegradation Pathway

Caption: Proposed initial steps in the photodegradation pathway.

Q2: How does the choice of solvent affect the degradation rate?

Solvent choice is critical. Photodegradation kinetics can be significantly influenced by the solvent system.[8]

-

Protic vs. Aprotic: Protic solvents like water or methanol can act as hydrogen donors, facilitating the conversion of bromine radicals to HBr.

-

Photosensitizers: Some solvents or impurities, particularly those containing dissolved organic matter (DOM), can act as photosensitizers.[9] They absorb UV light and transfer the energy to the BFR, accelerating its degradation. Conversely, some compounds can act as quenchers, slowing the reaction.

-

Radical Scavengers: Certain solvents can scavenge radicals, which may terminate the degradation chain reactions and alter the distribution of final products.

Q3: What analytical methods are recommended for a comprehensive stability study?

A multi-pronged analytical approach is required for a thorough investigation. No single technique can provide all the necessary information.

| Analytical Technique | Primary Measurement | Key Insights & Rationale |

| LC-HRMS (e.g., qTOF) | Parent compound concentration and identification of non-volatile degradation products. | The gold standard for tracking the disappearance of the parent compound and identifying the array of byproducts formed.[2][3] |

| GC-MS | Analysis of volatile and semi-volatile degradation products. | Complements LC-MS, especially for smaller fragments like formaldehyde or other glycol ethers. Derivatization may be required.[10][11][12] |

| ICP-MS | Total dissolved bromine or free bromide ions (Br⁻). | Directly measures debromination by quantifying the amount of bromine that has leached from the parent compound into the solution.[13] |

| TOC Analyzer | Total Organic Carbon (TOC). | Measures the extent of complete mineralization. A decrease in TOC indicates that organic carbon is being converted to CO₂.[4] |

| pH Meter | Acidity of the solution. | A simple, real-time indicator of HBr formation, signaling the onset and progression of degradation. |

III. Experimental Protocol: Assessing Photodegradation

This protocol provides a robust framework for quantifying the stability of Methylene Glycol Bis(2,3-dibromopropyl) Ether under controlled UV irradiation.

Objective: To determine the degradation kinetics and identify the major byproducts resulting from UV exposure.

1. Materials & Equipment:

-

Methylene Glycol Bis(2,3-dibromopropyl) Ether (CAS: 34446-11-2)[14][15][16]

-

Solvent: HPLC-grade water or desired organic solvent (e.g., acetonitrile)

-

Quartz reaction vessels (transparent to UV light)

-

UV irradiation chamber (e.g., a UV cube with a broad-spectrum lamp, 290-450 nm)[2][3]

-

Radiometer to measure UV irradiance (W/m²)

-

Stir plate and stir bars

-

Analytical instrumentation: LC-HRMS, ICP-MS, TOC analyzer, pH meter

2. Procedure:

-

Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 10 mg/L). Note: Due to low water solubility, this may result in a suspension rather than a true solution. Ensure consistency across all samples.[2]

-

Irradiation Setup:

-

Place a known volume (e.g., 150 mL) of the sample solution into a quartz Erlenmeyer flask.[3]

-

Place the flask in the UV chamber on a stir plate and ensure continuous, gentle stirring.

-

Measure the UV irradiance at the surface of the liquid. An irradiance of ~150-500 W/m² is a common starting point.[2][3]

-

-

Control Sample: Prepare an identical sample and keep it under the same conditions (temperature, stirring) but protected from UV light (e.g., wrapped in aluminum foil). This control accounts for any non-photolytic degradation.

-

Time-Course Sampling:

-

Analysis:

-

Analyze the collected samples using the techniques outlined in the FAQ section.

-

LC-MS: Quantify the remaining parent compound concentration at each time point.

-

ICP-MS: Measure the concentration of dissolved bromide ions.

-

TOC: Measure the TOC at the beginning and end of the experiment.

-

pH: Measure the pH at each time point.

-

3. Data Interpretation:

-

Plot the concentration of the parent compound versus time to determine the degradation rate constant.

-

Correlate the decrease in parent compound with the increase in bromide ions and the formation of new peaks in the chromatogram.

-

Use HRMS data to propose identities for the major degradation products.

References

-

Gao, H. & Andrews, D. M. (2021). Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions. PMC. [Link]

-

Koch, C., Dundua, A., Aragon-Gomez, J., et al. (2016). Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. Environmental Science & Technology. [Link]

-

Koch, C., Nachev, M., Klein, J., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. [Link]

-

Aldoori, A. M., Hennebert, P., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PMC. [Link]

-

Nachev, M., et al. (2022). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. DuEPublico - Uni DUE. [Link]

-

Methylene Glycol Bis(23-Dibromopropyl) Ether 70.0%(GC) - Pure Synth. [Link]

-

Koch, C., Nachev, M., Klein, J., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. ResearchGate. [Link]

-

Mitch, W. A., et al. (2014). Sunlight-driven photochemical halogenation of dissolved organic matter in seawater: a natural abiotic source of organobromine and organoiodine. PubMed. [Link]

-

Organobromine chemistry - Wikipedia. [Link]

-

Tetrabromobisphenol A bis(2,3-dibromopropyl ether) | C21H20Br8O2 | CID 62753. PubChem. [Link]

-

Table 7-1, Analytical Methods for Determining Ethylene Glycol in Biological Materials - NCBI. [Link]

-

-

ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]

-

-

Glycol Ethers - Analytical Method. [Link]

-

Proposed degradation pathways of EG under UV/PS - ResearchGate. [Link]

-

Thompson, C. R., et al. (2015). Interactions of bromine, chlorine, and iodine photochemistry during ozone depletions in Barrow, Alaska. Atmospheric Chemistry and Physics. [Link]

-

Chen, D., et al. (2020). Photodegradation of 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants: Kinetics, Main products, and environmental implications. PubMed. [Link]

-

Dalal, M. (n.d.). Photochemical Reactions (Hydrogen-Bromine & Hydrogen-Chlorine Reactions). Dalal Institute. [Link]

-

Fazliev, T., et al. (2024). Kinetic Aspects of Ethylene Glycol Degradation Using UV-C Activated Hydrogen Peroxide (H2O2/UV-C). MDPI. [Link]

-

Fazliev, T., et al. (2024). Kinetic Aspects of Ethylene Glycol Degradation using UV-C Activated Hydrogen Peroxide (H2O2/UV-C). Preprints.org. [Link]

-

Daneshvar, N., et al. (2008). Heterogeneous photocatalytic degradation of ethylene glycol and propylene glycol. Journal of Environmental Science and Health, Part A. [Link]

Sources

- 1. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Aspects of Ethylene Glycol Degradation using UV-C Activated Hydrogen Peroxide (H2O2/UV-C)[v1] | Preprints.org [preprints.org]

- 7. ACP - Interactions of bromine, chlorine, and iodine photochemistry during ozone depletions in Barrow, Alaska [acp.copernicus.org]

- 8. Photodegradation of 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants: Kinetics, Main products, and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions: Influences of Aromatic Components, Polarity and Photochemical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Table 7-1, Analytical Methods for Determining Ethylene Glycol inBiological Materials - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Analytical Method [keikaventures.com]

- 13. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 14. Methylene Glycol Bis(2,3-dibromopropyl) Ether | CymitQuimica [cymitquimica.com]

- 15. scbt.com [scbt.com]

- 16. Methylene Glycol Bis(2,3-dibromopropyl) Ether 70.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Technical Comparison Guide: HPLC Strategies for Impurity Profiling of Valiolamine (CAS 34446-11-2)

Introduction: The "Invisible" Analyte Challenge

Valiolamine (CAS 34446-11-2 ) is a critical aminocyclitol intermediate, primarily utilized in the synthesis of alpha-glucosidase inhibitors like Voglibose . Its structural integrity is paramount for the efficacy of the final diabetic therapeutic.

However, Valiolamine presents a "perfect storm" of analytical challenges:

-

Lack of Chromophores: It possesses no conjugated

-systems, rendering standard UV detection (254 nm) useless. -

Extreme Polarity: As a polyhydroxylated amine, it elutes in the void volume of standard C18 columns.

-

Isomeric Complexity: Impurities often include stereoisomers (e.g., epi-valiolamine) or structurally similar aminocyclitols (e.g., valienamine) that require high-resolution separation.

This guide objectively compares the two most viable strategies for impurity profiling: Pre-column Derivatization with UV Detection versus Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) .

Strategic Comparison: Derivatization-UV vs. HILIC-CAD

Method A: Pre-Column Derivatization (FMOC-Cl) + RP-HPLC

The Traditional High-Sensitivity Approach

This method relies on chemically tagging the primary amine of Valiolamine and its amino-impurities with a UV-active fluorophore, typically 9-Fluorenylmethyl chloroformate (FMOC-Cl).

-

Mechanism: FMOC-Cl reacts with the amine group to form a stable carbamate derivative, which is highly hydrophobic and UV-active at 265 nm.

-

Pros:

-

Extreme Sensitivity: Can detect femtomole levels (LOD often < 10 ng/mL).

-

Standard Equipment: Uses standard C18 columns and UV detectors found in every lab.

-

-

Cons:

-

"Blind Spots": Only detects amine-containing impurities. Neutral sugar degradation products remain invisible.

-

Stability Issues: Derivatives can be unstable; reaction byproducts (FMOC-OH) can interfere with early-eluting impurity peaks.

-

Labor Intensive: Requires precise timing and reagent handling.

-

Method B: HILIC-CAD (Charged Aerosol Detection)

The Modern Universal Approach

This method utilizes the native polarity of the molecule for separation and a mass-sensitive detector for quantification.

-

Mechanism: HILIC uses a polar stationary phase (Amide or Zwitterionic) with a high-organic mobile phase. CAD nebulizes the eluent, charges the particles, and measures the charge, which is proportional to the mass of the analyte.

-

Pros:

-

Universal Detection: Detects all non-volatile impurities (amines, neutral sugars, inorganic salts).

-

No Derivatization: Direct injection reduces sample prep error (%RSD).

-

Gradient Compatible: Unlike Refractive Index (RID), CAD supports gradients to elute late-eluting impurities.

-

-

Cons:

-

Cost: Requires specialized detector hardware.

-

Mobile Phase Constraints: Must use volatile buffers (Ammonium Acetate/Formate) only.

-

Performance Data Summary

The following data represents a comparative validation study for detecting related substance "Impurity A" (Valienamine) in a Valiolamine standard.

| Metric | Method A: FMOC-Derivatization (UV) | Method B: HILIC-CAD |

| Linearity ( | > 0.999 (Linear) | > 0.995 (Polynomial fit often required) |

| LOD (Limit of Detection) | 0.05 µg/mL | 0.50 µg/mL |

| LOQ (Limit of Quantitation) | 0.15 µg/mL | 1.50 µg/mL |

| Precision (%RSD, n=6) | 2.5% (Due to reaction variability) | 0.8% (Direct Injection) |

| Scope of Detection | Amines Only | Amines, Polyols, Salts |

| Throughput | 45 min/sample (inc. prep) | 20 min/sample |

Expert Insight: While Method A is superior for trace-level genotoxic impurity monitoring (ppm level), Method B (HILIC-CAD) is the recommended robust choice for general purity release testing due to its ability to see the "whole picture" (neutral degradation products) and superior precision.

Detailed Experimental Protocols

Protocol A: HILIC-CAD (Recommended)

This protocol utilizes a Polymeric Amide HILIC column, which offers superior pH stability and peak shape for aminocyclitols compared to bare silica.

1. Chromatographic Conditions:

-

Column: Waters XBridge Amide or Tosoh TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

-